The Discovery and Synthesis of Novel PIKfyve Inhibitors: A Technical Guide for Drug Development Professionals
The Discovery and Synthesis of Novel PIKfyve Inhibitors: A Technical Guide for Drug Development Professionals
Executive Summary
The lipid kinase PIKfyve has emerged as a compelling therapeutic target for a range of human diseases, including cancer, neurodegenerative disorders, and viral infections.[1][2][3] Its central role in regulating endolysosomal trafficking and autophagy presents a unique opportunity for therapeutic intervention.[4] However, the journey from target identification to a clinically viable inhibitor is fraught with challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive roadmap for the discovery, synthesis, and characterization of novel PIKfyve inhibitors. Drawing upon field-proven insights, this guide elucidates the causal relationships behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific literature.
The PIKfyve Pathway: A Nexus of Cellular Homeostasis
PIKfyve, a FYVE finger-containing phosphoinositide kinase, is the sole enzyme responsible for phosphorylating phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[5] This seemingly simple reaction is a critical control point for a multitude of cellular processes. PtdIns(3,5)P2 is a low-abundance but highly influential signaling lipid that governs the fission and fusion of endosomes and lysosomes, thereby controlling their size, number, and function.[6]
Inhibition of PIKfyve leads to a dramatic and visually striking phenotype: the accumulation of large cytoplasmic vacuoles.[7][8] This is a direct consequence of disrupted endolysosomal trafficking, where the failure of lysosomes to undergo fission results in their enlargement.[6] Furthermore, PIKfyve inhibition blocks autophagic flux, the dynamic process of cellular self-digestion and recycling.[9][10][11][12] This occurs because autophagosomes, the vesicles that engulf cellular debris, are unable to fuse with the dysfunctional lysosomes for degradation.[9][10][11][12]
Figure 1: The PIKfyve Signaling Pathway and Consequences of its Inhibition. This diagram illustrates the central role of PIKfyve in converting PtdIns3P to PtdIns(3,5)P2, a key regulator of lysosome fission and autophagic flux. Inhibition of PIKfyve leads to lysosomal enlargement and a blockage in the autophagic process.
The therapeutic rationale for targeting PIKfyve stems from the dependence of certain diseases on these fundamental cellular processes. For instance, some cancers exhibit a heightened reliance on autophagy for survival, making them particularly vulnerable to PIKfyve inhibition.[4] In neurodegenerative diseases characterized by the accumulation of protein aggregates, modulating autophagy through PIKfyve inhibition presents a potential therapeutic strategy.[2][13]
The Hunt for Novel Inhibitors: High-Throughput Screening
The initial step in discovering novel PIKfyve inhibitors is typically a high-throughput screening (HTS) campaign.[14][15] The goal of HTS is to rapidly assess large libraries of chemical compounds to identify "hits" that modulate the activity of the target enzyme.[16]
Assay Principle: Detecting Kinase Activity
The most common HTS assays for kinases measure the product of the kinase reaction, which is adenosine diphosphate (ADP).[15][17][18] The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[11][13][17][18] This luminescent assay quantifies the amount of ADP produced in a kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is proportional to the initial amount of ADP produced.[17][18]
Figure 2: High-Throughput Screening Workflow for PIKfyve Inhibitors. This workflow outlines the key steps in an HTS campaign, from assay preparation and automated screening to data analysis and hit identification.
Detailed Protocol: High-Throughput Screening for PIKfyve Inhibitors using ADP-Glo™
This protocol is designed for a 384-well plate format.
Reagents and Materials:
-
Recombinant human PIKfyve enzyme
-
Lipid substrate: Phosphatidylinositol-3-phosphate (PtdIns(3)P) mixed with Phosphatidylserine (PS)
-
ATP
-
Lipid Kinase Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Compound library dissolved in DMSO
-
384-well white, opaque assay plates
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the library into the wells of the 384-well assay plates. Include appropriate controls: DMSO only (negative control) and a known PIKfyve inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a master mix of PIKfyve enzyme and the PtdIns(3)P:PS substrate in kinase buffer. Dispense 5 µL of this mix into each well.
-
Pre-incubation: Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for PIKfyve.
-
Kinase Reaction: Incubate the plates at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis:
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
-
Compounds exhibiting significant inhibition (e.g., >50%) are considered "hits."
-
Confirm hits by re-testing and perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
From Hit to Lead: Synthesis and Structure-Activity Relationship (SAR)
Once initial hits are identified, the process of medicinal chemistry begins to transform these hits into lead compounds with improved potency, selectivity, and drug-like properties. This involves the synthesis of analogs and the systematic exploration of the structure-activity relationship (SAR).
Exemplar Synthesis: Apilimod
Apilimod is a well-characterized, potent, and selective PIKfyve inhibitor that serves as a valuable tool compound and a starting point for further chemical exploration. While the full, detailed synthesis from commercial starting materials is often proprietary, the key synthetic steps can be gleaned from the patent literature.[2][3][18] The general synthetic strategy often involves the construction of a central pyrimidine core with subsequent modifications.
A Generalized Synthetic Approach to Apilimod Analogs:
The synthesis of apilimod and its analogs typically involves a multi-step process. A common strategy involves the sequential reaction of a dichloropyrimidine with different amines and other functional groups. For example, a dichloropyrimidine can be reacted with morpholine, followed by a reaction with a hydrazine derivative, and finally a condensation with an aldehyde to form the final product.
Disclaimer: The following is a generalized representation based on patent literature and may not reflect the exact, optimized industrial synthesis.
Key Synthetic Steps (Conceptual):
-
Step 1: Nucleophilic Aromatic Substitution. Reaction of a di- or tri-substituted pyrimidine with morpholine to install the morpholine moiety.
-
Step 2: Hydrazine Displacement. Reaction of the intermediate from Step 1 with hydrazine to introduce the hydrazinyl group.
-
Step 3: Ether Linkage Formation. Reaction with a pyridine-containing alcohol to form the ether linkage.
-
Step 4: Imine Formation. Condensation of the hydrazinyl intermediate with a substituted benzaldehyde to form the final Schiff base.
Advancing Beyond Inhibition: The Rise of PROTACs
A more recent and powerful approach to targeting proteins is through Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers several advantages over traditional inhibition, including the potential for more sustained target suppression and the ability to target non-enzymatic functions of the protein.
Design and Synthesis of a PIKfyve PROTAC: A PIKfyve PROTAC consists of three components: a "warhead" that binds to PIKfyve, a ligand that binds to an E3 ligase (commonly VHL or Cereblon), and a linker that connects the two.
Figure 3: Modular Design of a PIKfyve PROTAC. A PIKfyve PROTAC is constructed by chemically linking a PIKfyve-binding molecule to an E3 ligase ligand via a flexible linker.
General Protocol for PROTAC Synthesis:
-
Functionalize the Warhead: Modify a known PIKfyve inhibitor (the "warhead") to include a reactive handle (e.g., an amine or carboxylic acid) at a position that does not disrupt binding to PIKfyve.
-
Synthesize the Linker-E3 Ligand Conjugate: Synthesize a linker of varying length and composition attached to a known E3 ligase ligand.
-
Couple the Components: Couple the functionalized warhead to the linker-E3 ligase ligand conjugate using standard peptide coupling or click chemistry reactions.
-
Purification and Characterization: Purify the final PROTAC compound using techniques such as HPLC and confirm its structure and purity by mass spectrometry and NMR.
Rigorous Characterization: Validating Your Inhibitor
A successful PIKfyve inhibitor must be thoroughly characterized to confirm its potency, selectivity, and mechanism of action in a cellular context. This involves a suite of biochemical and cellular assays.
Biochemical Potency: The ADP-Glo™ Assay
The ADP-Glo™ assay, used in the initial HTS, is also the gold standard for determining the in vitro IC50 of purified inhibitors against the recombinant PIKfyve enzyme.[11][13][17][18]
Detailed Protocol: In Vitro PIKfyve Kinase Assay (ADP-Glo™) This protocol is for determining the IC50 of a test compound.
Reagents and Materials:
-
Recombinant human PIKfyve enzyme
-
PtdIns(3)P:PS substrate
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit
-
Test compound serially diluted in DMSO
-
96-well or 384-well opaque plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a pre-cooled plate, add kinase buffer, diluted PIKfyve enzyme, and the PtdIns(3)P:PS substrate.
-
Add the serially diluted test compound or DMSO (control).
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 40-60 minutes.
-
Stop the reaction by adding ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement: The NanoBRET™ Assay
Confirming that a compound engages its target within the complex environment of a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose.[1][13] This assay measures the binding of a test compound to a target protein that has been tagged with NanoLuc® luciferase. A fluorescent tracer that also binds to the target is added to the cells. When the tracer binds to the NanoLuc®-tagged target, it results in Bioluminescence Resonance Energy Transfer (BRET). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.[1][13]
Detailed Protocol: PIKFYVE NanoBRET™ Target Engagement Assay This protocol is for adherent HEK293 cells.[1][13]
Reagents and Materials:
-
HEK293 cells
-
PIKFYVE-NanoLuc® Fusion Vector (Promega)
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Tracer K-8
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
Test compound serially diluted in DMSO
-
384-well white assay plates
Procedure:
-
Transfection: Transfect HEK293 cells with the PIKFYVE-NanoLuc® Fusion Vector according to the manufacturer's protocol. Plate the transfected cells in 384-well plates and incubate for 18-24 hours.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer K-8 to all wells.
-
Equilibration: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Detection: Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with 450 nm and 610 nm filters to measure donor and acceptor emission, respectively.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the logarithm of the compound concentration to determine the cellular IC50.
Phenotypic Confirmation: The Cellular Vacuolization Assay
The most readily observable phenotype of PIKfyve inhibition is the formation of large cytoplasmic vacuoles.[6][7][8] This assay provides a straightforward, qualitative and quantitative confirmation of on-target cellular activity.
Detailed Protocol: Cellular Vacuolization Assay
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
Test compound
-
Vehicle control (DMSO)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a desired time period (e.g., 4, 8, or 24 hours).
-
Imaging: Observe the cells under a phase-contrast microscope and capture images.
-
Quantification (Optional): Use image analysis software to quantify the area of vacuolization per cell or per field of view.
Mechanism of Action: The Autophagy Flux Assay
To confirm that a PIKfyve inhibitor is indeed blocking the autophagic process, an autophagy flux assay is essential.[9][10][11][12] This assay measures the turnover of autophagy-related proteins, specifically Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1).[9][10][11][12][14]
During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is incorporated into the autophagosome membrane.[10][14] p62 is a receptor protein that binds to ubiquitinated cargo and to LC3-II, thereby targeting the cargo for degradation in the autolysosome.[10][14] In a functional autophagy pathway, both LC3-II and p62 are degraded upon fusion of the autophagosome with the lysosome. Inhibition of this fusion by a PIKfyve inhibitor leads to the accumulation of both LC3-II and p62.[9][12]
Detailed Protocol: Autophagy Flux Assay by Western Blot
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Test compound
-
Vehicle control (DMSO)
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and western blotting equipment
-
Primary antibodies: anti-LC3, anti-p62, and a loading control (e.g., anti-GAPDH or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with the test compound or vehicle control for a desired time. For a subset of wells, add a lysosomal inhibitor for the last 2-4 hours of the treatment period. This control group will show the maximal accumulation of LC3-II and p62 when lysosomal degradation is completely blocked.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE. A higher percentage gel (e.g., 15%) is recommended for better separation of LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3, p62, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize to the loading control. An increase in both LC3-II and p62 levels upon treatment with the PIKfyve inhibitor indicates a blockage in autophagic flux. The difference in LC3-II levels between samples treated with and without the lysosomal inhibitor represents the autophagic flux.
In Vivo Efficacy: Testing in Preclinical Models
The ultimate test of a novel inhibitor is its efficacy and safety in a living organism. Preclinical animal models are essential for evaluating the therapeutic potential of a PIKfyve inhibitor. The choice of model will depend on the intended therapeutic indication.
Cancer Xenograft Models
For oncology applications, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used.[1]
Detailed Protocol: In Vivo Efficacy in a Cancer Xenograft Model
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line known to be sensitive to PIKfyve inhibition
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily intraperitoneal injection or oral gavage). Doses will need to be determined from prior pharmacokinetic and tolerability studies. For example, a PIKfyve inhibitor might be dosed at 10-20 mg/kg daily.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., western blotting for target engagement and pharmacodynamic markers).
Neurodegeneration Models
For neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), transgenic mouse models that express disease-causing mutations are employed.[2][13]
Considerations for In Vivo Studies in Neurodegeneration Models:
-
Dosing and Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen will need to be optimized to ensure adequate brain penetration of the inhibitor.
-
Behavioral and Functional Endpoints: Efficacy is often assessed through behavioral tests that measure motor function, cognitive performance, and survival.
-
Histopathological and Biochemical Analysis: At the end of the study, brain and spinal cord tissues are analyzed for pathological hallmarks of the disease (e.g., protein aggregates) and for biomarkers of target engagement.
Data Presentation and Interpretation
Clear and concise presentation of data is crucial for interpreting the results of inhibitor characterization studies.
Table 1: Example Data Summary for a Novel PIKfyve Inhibitor
| Assay | Endpoint | Result |
| Biochemical | ||
| ADP-Glo™ Kinase Assay | IC50 (nM) | 5.2 |
| Cellular | ||
| NanoBRET™ Target Engagement | Cellular IC50 (nM) | 25.8 |
| Cellular Vacuolization | EC50 (nM) | 35.1 |
| Autophagy Flux (LC3-II Accumulation) | EC50 (nM) | 42.5 |
| In Vivo | ||
| Cancer Xenograft Model (20 mg/kg, IP, daily) | Tumor Growth Inhibition (%) | 65 |
Conclusion
The discovery and development of novel PIKfyve inhibitors is a complex but promising endeavor. This technical guide has provided a comprehensive framework for this process, from initial high-throughput screening to in vivo efficacy studies. By employing the detailed protocols and understanding the underlying scientific principles outlined herein, researchers can confidently navigate the challenges of PIKfyve inhibitor development and contribute to the advancement of new therapies for a range of debilitating diseases.
References
-
PIKFYVE NanoBRET Kinase Assay - Reaction Biology. [Link]
-
PIKFYVE Kinase Assay Service - Reaction Biology. [Link]
-
Assessing Cell Health: Autophagy - Bio-Radiations. [Link]
-
Autophagic Flux By Measuring LC3, p62, & LAMP1 Co-localization l Protocol Preview. [Link]
-
Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - ACS Publications. [Link]
-
Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed. [Link]
-
Untangling Autophagy Measurements | Circulation Research - American Heart Association Journals. [Link]
- US10350213B2 - Methods for treating cancer using apilimod - Google P
-
Western blot analysis of autophagy markers LC3II and p62 and apoptosis... - ResearchGate. [Link]
-
Roles of PIKfyve in multiple cellular pathways - PMC. [Link]
-
PIKFYVE inhibition mitigates disease in models of diverse forms of ALS - Acurastem. [Link]
-
(PDF) Synthetic Strategies in the Preparation of Osimertinib - ResearchGate. [Link]
-
Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC. [Link]
-
(PDF) ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - PMC. [Link]
-
PIKfyve controls dendritic cell function and tumor immunity - bioRxiv.org. [Link]
-
Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means. [Link]
-
PIKfyve inhibition resulted in swollen vacuole formation in Raw264.7... - ResearchGate. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. [Link]
-
Apilimod - Wikipedia. [Link]
-
PIKFYVE inhibition induces endosome- and lysosome-derived vacuole enlargement via ammonium accumulation - Journals Gateway | The Company of Biologists. [Link]
-
Cellular vacuolization caused by overexpression of the PIKfyve-binding deficient Vac14 L156R is rescued by starvation and inhibition of vacuolar-ATPase - PubMed. [Link]
-
PIKfyve mediates a cellular vacuolization morphology in human prostate... - ResearchGate. [Link]
-
Discovery of a First-in-Class Degrader for the Lipid Kinase PIKfyve - ACS Publications. [Link]
-
PIKfyve inhibition in MM disrupts autophagy and lysosome function, increasing MHC expression and cholesterol metabolism | Blood - ASH Publications. [Link]
-
Targeting the lipid kinase PIKfyve upregulates surface expression of MHC class I to augment cancer immunotherapy - PMC. [Link]
-
Functional dissociation between PIKfyve-synthesized PtdIns5P and PtdIns(3,5)P2 by means of the PIKfyve inhibitor YM201636 - PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20190192525A1 - Apilimod compositions and methods for using same - Google Patents [patents.google.com]
- 3. AU2022289498A1 - Stabilized apilimod compositions and uses thereof - Google Patents [patents.google.com]
- 4. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stressmarq.com [stressmarq.com]
- 6. Assessing Autophagic Flux by Measuring LC3, p62, and LAMP1 Co-localization Using Multispectral Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. bioradiations.com [bioradiations.com]
- 9. pnas.org [pnas.org]
- 10. Pan-antiviral effects of a PIKfyve inhibitor on respiratory virus infection in human nasal epithelium and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2016160102A1 - Active metabolites of apilimod and uses thereof - Google Patents [patents.google.com]
- 12. US10350213B2 - Methods for treating cancer using apilimod - Google Patents [patents.google.com]
- 13. WO2018071548A1 - Apilimod compositions and methods for using same in the treatment of alzheimer's disease - Google Patents [patents.google.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
- 16. ashpublications.org [ashpublications.org]
- 17. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve - PMC [pmc.ncbi.nlm.nih.gov]
